N1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}ethane-1,2-diamine
Description
N1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}ethane-1,2-diamine is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core linked to an ethane-1,2-diamine moiety. This structure confers unique electronic and steric properties, making it a candidate for medicinal chemistry and material science applications. Analytical data for the compound includes:
Properties
Molecular Formula |
C7H10N6 |
|---|---|
Molecular Weight |
178.20 g/mol |
IUPAC Name |
N'-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C7H10N6/c8-3-4-9-6-1-2-7-11-10-5-13(7)12-6/h1-2,5H,3-4,8H2,(H,9,12) |
InChI Key |
BUVOGVMILRRJFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=CN2N=C1NCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}ethane-1,2-diamine typically involves the reaction of appropriate triazole and pyridazine precursors. One common method involves the cyclization of a hydrazine derivative with a nitrile compound under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the temperature is maintained at reflux for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino groups, where halogenated compounds or alkylating agents are used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Alkyl halides in the presence of a base like potassium carbonate in an aprotic solvent such as dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of alkylated or arylated derivatives depending on the substituent used.
Scientific Research Applications
N1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}ethane-1,2-diamine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs and their key differences are outlined below. Comparisons focus on molecular architecture, physicochemical properties, and biological activities.
Table 1: Structural and Functional Comparison of Triazolo-Pyridazine Derivatives
Key Findings from Comparative Analysis:
Structural Flexibility vs. Stability: The target compound’s ethane-diamine linker provides flexibility compared to rigid bis-heterocyclic systems like N1,N2-Bis([1,2,4]triazolo[4,3-b]tetrazin-6-yl)ethane-1,2-diamine . This flexibility may enhance binding to dynamic protein pockets. Bulkier substituents (e.g., benzoylamino in E-4b ) increase melting points but reduce solubility, limiting pharmacokinetic profiles.
Biological Activity :
- Enzyme Inhibition : E-4b’s 15-lipoxygenase inhibition (IC₅₀ = 12 µM ) contrasts with the Lin28-1632 compound’s focus on stem cell regulation .
- Chiral Effects : The chiral derivative in demonstrates stereochemistry’s role in protein binding, a feature absent in the achiral target compound.
Synthetic Challenges: Bis-heterocyclic analogs (e.g., ) require multi-step synthesis with lower yields (60–80%), while monosubstituted derivatives (e.g., Lin28-1632 ) achieve higher purity due to simpler functionalization.
Biological Activity
N1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}ethane-1,2-diamine (CAS No. 2059993-13-2) is a compound that has garnered attention for its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant studies surrounding this compound.
Chemical Structure and Properties
- Molecular Formula : C7H10N6
- Molecular Weight : 178.20 g/mol
- CAS Number : 2059993-13-2
The compound features a triazolo-pyridazine moiety which is known for its diverse biological activities. The triazole ring is a common scaffold in medicinal chemistry, contributing to the compound's potential efficacy against various diseases.
Antimicrobial Activity
Research indicates that compounds containing the triazole structure exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been shown to possess antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli .
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| Triazole Derivative A | Antibacterial | 0.125 |
| Triazole Derivative B | Antifungal | 0.25 |
The specific activity of this compound against these pathogens remains to be fully characterized but is expected to align with the general trends observed in similar compounds.
Anticancer Properties
This compound has been investigated for its potential as an anticancer agent. Compounds with similar structures have been recognized for their ability to inhibit tumor growth and induce apoptosis in cancer cells . In particular, studies have shown that triazole derivatives can target specific pathways involved in cancer progression.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : Triazoles often act as enzyme inhibitors affecting metabolic pathways crucial for pathogen survival and cancer cell proliferation.
- Cell Cycle Arrest : Similar compounds have demonstrated the ability to induce cell cycle arrest in cancer cells.
- Apoptosis Induction : Evidence suggests that triazole derivatives can trigger apoptotic pathways leading to cancer cell death.
Case Studies and Research Findings
Several studies have focused on the pharmacological profile of triazole derivatives:
- A study published in Pharmaceuticals highlighted the synthesis and evaluation of various triazole compounds for their antibacterial and antifungal activities . The findings support the potential application of this compound in treating infections caused by resistant strains.
- Another research article discussed the structure-activity relationship (SAR) of triazoles and their derivatives in targeting specific biological pathways related to cancer . This work emphasizes the importance of modifying substituents on the triazole ring to enhance biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
